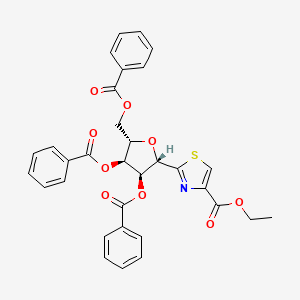
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H8N2O It features a pyrazole ring substituted with a methyl group at the 1-position and a propynyl alcohol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-al (aldehyde) or 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-ol (alkene) or 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(1-Methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a propynyl group.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a propyl group instead of a propynyl group.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is unique due to the presence of both a pyrazole ring and a propynyl alcohol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,4H2,1H3 |
InChI Key |
SUZFRIVPNGYZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


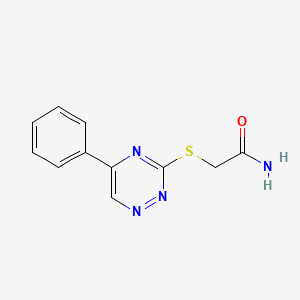
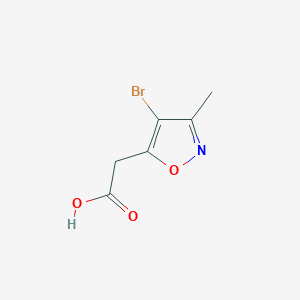
![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)
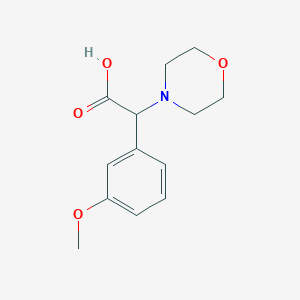
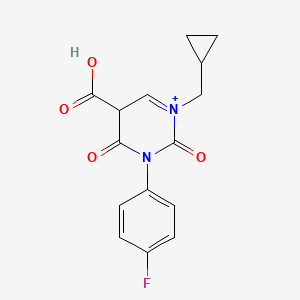
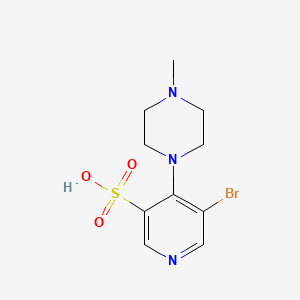
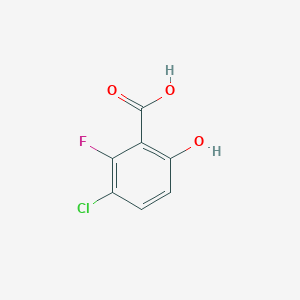
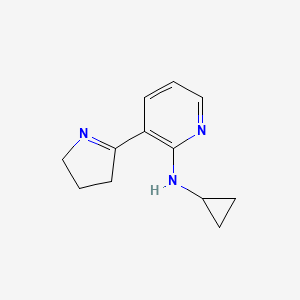
![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
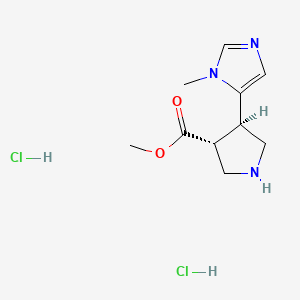
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)
